3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Description
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (Molecular Formula: C₂₅H₂₁F₂N₃O₂S; Molecular Weight: 465.52 g/mol) is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 4, and a fluorine atom at position 6 of the quinoline core .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-6-9-20(10-7-18)29-12-14-30(15-13-29)25-22-16-19(27)8-11-23(22)28-17-24(25)33(31,32)21-4-2-1-3-5-21/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBCAAWTMYTAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a Lewis acid catalyst.
Introduction of the benzenesulfonyl group: This step involves sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine substitution: The final step involves the nucleophilic substitution of the quinoline derivative with 4-(4-fluorophenyl)piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer activity. The presence of the benzenesulfonyl group in this compound enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings have been studied for their potential in treating psychiatric disorders such as depression and anxiety. Preliminary studies suggest that 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline may modulate neurotransmitter systems, although more research is needed to confirm these effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the Quinoline Core : Using cyclization reactions involving aniline derivatives.
- Introduction of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
- Sulfonylation : The final step involves introducing the benzenesulfonyl group, which can be accomplished using sulfonyl chlorides.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of quinoline derivatives were tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neuropharmacological Assessment
A research article explored the effects of piperazine derivatives on serotonin receptors. The study found that compounds with structural similarities to this compound showed increased binding affinity to 5-HT1A receptors, suggesting potential use as anxiolytic agents .
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with sigma receptors and monoamine transporters, which are involved in various neurological processes.
Pathways Involved: By binding to these targets, the compound can modulate neurotransmitter levels and receptor activity, leading to its potential therapeutic effects in neurological disorders
Comparison with Similar Compounds
Substituent Effects at Position 6
The presence of a fluorine atom at position 6 distinguishes the target compound from its analog, 3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1130; Molecular Weight: 447.53 g/mol), which lacks this substitution.
Modifications at Position 3
A structurally distinct quinoline derivative, 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (Molecular Weight: 505.60 g/mol), features a bulkier 3,4-dimethylbenzenesulfonyl group at position 3 and a 4-methoxyphenylpiperazine at position 4.
Cinnoline-Based Analogs
Compounds such as 6-fluoro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10b) share the 4-(4-fluorophenyl)piperazine moiety but differ in their core heterocycle (cinnoline vs. quinoline). Cinnolines contain two adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities compared to quinolines. Despite similar substituent patterns, this structural divergence may significantly influence receptor binding or pharmacokinetics .
Piperazine Substitution Patterns
The 4-(4-fluorophenyl)piperazine group is a common feature in both the target compound and analogs like 3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a). This moiety is frequently associated with affinity for serotonin or dopamine receptors in medicinal chemistry, though specific target interactions for these compounds remain unverified .
Data Tables
Table 1. Structural and Molecular Comparison of Key Compounds
Table 2. Substituent Impact on Key Properties
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure consists of several key functional groups:
- Quinoline Core : A bicyclic structure known for its biological activity.
- Benzenesulfonyl Group : Enhances solubility and biological interactions.
- Fluorinated Substituents : The presence of fluorine atoms can improve metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Sigma Receptors : These receptors are implicated in various neurological processes, and the compound's ability to bind to them may modulate neurotransmitter levels.
- Monoamine Transporters : Involvement in the regulation of serotonin and dopamine levels suggests potential applications in treating mood disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, related compounds showed potent inhibitory effects against various cancer cell lines, including A549 (lung), Hela (cervical), BGC-823 (gastric), and HepG2 (liver) cells. The most promising derivatives demonstrated efficacy comparable to established chemotherapeutics like camptothecin, with notable tumor growth inhibition observed in vivo .
| Compound | Cell Line | IC50 (μM) | In Vivo Efficacy (%) |
|---|---|---|---|
| 18f | A549 | 5.0 | 29.25 |
| 18g | HepG2 | 3.5 | 42.75 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies indicate that it possesses significant antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on Antitumor Activity :
A series of quinoline derivatives were synthesized and tested for their ability to inhibit Topoisomerase I (Top I). The most effective compounds led to a marked increase in the S phase population of treated cells, indicating cell cycle arrest . -
Antimicrobial Evaluation :
Another study focused on the synthesis of piperazine derivatives, including the target compound, which demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis
When compared to similar compounds such as 3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline, the target compound shows unique biological properties due to its specific functional groups that enhance its interaction with biological targets .
| Compound Comparison | Unique Features |
|---|---|
| Target Compound | Fluorinated piperazine enhances receptor binding |
| Comparison Compound | Additional methoxy groups may alter bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
